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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of Alkyne Cyanine Dye 718 (ACD718) in super-resolution microscopy applications. ACD718 is

a near-infrared (NIR) emitting fluorophore functionalized with an alkyne group, enabling its

covalent attachment to azide-modified biomolecules via copper-catalyzed or strain-promoted

click chemistry.[1][2] Its photophysical properties make it a promising candidate for various

super-resolution imaging techniques, particularly those relying on the stochastic switching of

single molecules, such as Stochastic Optical Reconstruction Microscopy (STORM).

Introduction to Alkyne Cyanine Dye 718
Alkyne Cyanine Dye 718 is a member of the cyanine dye family, which is widely used in

biological imaging due to their high molar extinction coefficients, good quantum yields, and

tunable spectral properties. The key feature of ACD718 for advanced imaging applications is

the terminal alkyne group, which allows for highly specific and bioorthogonal ligation to

molecules of interest that have been metabolically, enzymatically, or chemically tagged with an

azide.[1] This specificity is crucial for high-resolution imaging, as it minimizes background

signal from non-specific dye binding.

The dye's emission in the near-infrared spectrum is advantageous for cellular imaging as it

reduces autofluorescence from cellular components, leading to an improved signal-to-noise

ratio. Furthermore, cyanine dyes are known to exhibit photoswitching behavior, a prerequisite

for localization-based super-resolution techniques like STORM.[3]
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Photophysical and Chemical Properties
A clear understanding of the quantitative properties of ACD718 is essential for designing and

executing successful super-resolution experiments. The key parameters are summarized in the

table below.

Property Value Reference

Excitation Maximum (λex) 664 nm (in ethanol) [1]

Emission Maximum (λem) 718 nm (in ethanol) [1]

Molar Absorbance 100,000 M⁻¹cm⁻¹ [1]

Stokes Shift 54 nm [1]

Molecular Formula C₄₀H₄₉N₃O₆S₂ [2]

Molecular Weight 731.96 g/mol [2]

Reactive Group Terminal Alkyne [1]

Solubility Water, Ethanol, DMF, DMSO [1]

Net Charge Zero [1]

Principle of Application in Super-Resolution
Microscopy
ACD718 is particularly well-suited for (d)STORM (direct STORM), a super-resolution technique

that relies on the stochastic activation and subsequent photobleaching of individual

fluorophores to reconstruct a high-resolution image. The general workflow for using ACD718 in

dSTORM is depicted in the diagram below.

Bioorthogonal Labeling dSTORM Imaging

Introduce Azide Tag
(e.g., metabolic labeling)

Click Chemistry Reaction
(ACD718 + Azide-tagged target) Covalently Labeled Sample Add STORM Imaging Buffer Stochastic Activation (e.g., 405 nm laser)

& Depletion (e.g., 647 nm laser) Single-Molecule Localization Image Reconstruction
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Fig. 1: General experimental workflow for using ACD718 in dSTORM.

The process begins with the introduction of an azide group into the biological system of

interest. This can be achieved through various methods, such as metabolic labeling with azide-

modified sugars, amino acids, or nucleosides. Subsequently, the alkyne group on ACD718

reacts with the azide group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a

strain-promoted azide-alkyne cycloaddition (SPAAC), resulting in a stable, covalent bond. Once

labeled, the sample is placed in a specialized imaging buffer containing a reducing agent,

which facilitates the photoswitching of the cyanine dye. During imaging, a low-power activation

laser (e.g., 405 nm) is used to sparsely and stochastically switch individual ACD718 molecules

to a fluorescent "on" state. A high-power imaging laser (e.g., 647 nm) then excites these few

"on" molecules, which fluoresce until they are photobleached or switch back to a dark "off"

state. The positions of these individual emitters are recorded with high precision. By repeating

this process over thousands of frames, a super-resolved image is reconstructed from the

accumulated localizations.

Experimental Protocols
The following protocols provide a general guideline for using ACD718 in super-resolution

microscopy. Optimization will be required for specific cell types, targets, and imaging systems.

Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
Labeling of Fixed Cells
This protocol is suitable for labeling intracellular targets in fixed cells.

Materials:

Azide-modified cells grown on coverslips

Alkyne Cyanine Dye 718 (ACD718)

Fixative solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 1% BSA in PBS)

Click reaction buffer: PBS (pH 7.4)

Click catalyst solution:

Component A: 10 mM Copper(II) sulfate (CuSO₄) in water

Component B: 50 mM Sodium ascorbate in water (prepare fresh)

Washing buffer: PBS with 0.05% Tween-20

Mounting medium for super-resolution (e.g., with an oxygen scavenging system)

Procedure:

Cell Fixation:

Fix azide-modified cells with 4% paraformaldehyde in PBS for 15 minutes at room

temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-

specific binding.

Click Reaction:

Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:

Start with 980 µL of PBS.
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Add 1 µL of a 1 mM stock solution of ACD718 in DMSO (final concentration 1 µM).

Add 10 µL of Component A (final concentration 100 µM CuSO₄).

Add 10 µL of Component B (final concentration 500 µM sodium ascorbate). Mix gently.

Remove the blocking buffer from the cells and add the click reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing:

Remove the click reaction cocktail and wash the cells three times with the washing buffer

for 5 minutes each.

Perform a final wash with PBS.

Mounting:

Mount the coverslip on a microscope slide using a super-resolution imaging buffer or

mounting medium. Seal the coverslip with nail polish to prevent drying and buffer

evaporation.

Protocol for dSTORM Imaging
This protocol provides general parameters for dSTORM imaging of ACD718-labeled samples.

Materials:

ACD718-labeled sample on a coverslip

dSTORM imaging buffer: A common formulation is an oxygen-scavenging system in a

buffered solution. For example:

10% (w/v) glucose in PBS (pH 7.4)

1% (v/v) β-mercaptoethanol (BME)

Glucose oxidase (e.g., 0.5 mg/mL)
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Catalase (e.g., 40 µg/mL)

Note: The exact composition of the imaging buffer can significantly impact dye blinking

and should be optimized.

Procedure:

Microscope Setup:

Use a microscope equipped for single-molecule localization microscopy, typically with a

high numerical aperture objective (e.g., 1.4 NA or higher) and an EMCCD or sCMOS

camera.

Ensure the system has lasers for both excitation of ACD718 (e.g., 640-660 nm) and for

photo-activation (e.g., 405 nm).

Sample Mounting:

Mount the sample and add the freshly prepared dSTORM imaging buffer.

Image Acquisition:

Locate the region of interest using low-power excitation.

Increase the power of the 647 nm laser to drive most of the ACD718 molecules into a dark

state.

Begin image acquisition (typically 10,000 to 50,000 frames at a high frame rate, e.g., 50-

100 Hz).

Simultaneously, apply a low-power 405 nm laser to slowly and stochastically activate a

sparse subset of ACD718 molecules in each frame.

Adjust the 405 nm laser power to maintain a low density of single-molecule events per

frame, avoiding spatial overlap.

Data Analysis:
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Process the acquired image stack with a suitable single-molecule localization software

(e.g., ThunderSTORM, rapidSTORM, or commercial software).

The software will identify and fit the point spread function (PSF) of each single-molecule

event to determine its precise coordinates.

Reconstruct the final super-resolution image from the table of localizations.

Considerations for Live-Cell Imaging
While the primary protocols provided are for fixed cells, ACD718 can potentially be used for

live-cell super-resolution imaging.[4][5] However, this presents additional challenges:

Toxicity of Copper: The copper catalyst used in CuAAC is toxic to cells. For live-cell

applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using a cyclooctyne-

modified dye is recommended. While this document focuses on the alkyne variant of

Cyanine 718, cyclooctyne derivatives may be available.

Imaging Buffer: The reducing agents in typical dSTORM buffers are often toxic to live cells.

Buffer compositions need to be carefully optimized for cell viability.

Dynamics of the Target: Super-resolution imaging of live cells is challenging due to the

movement of cellular structures during the long acquisition times required for image

reconstruction.

For live-cell applications, techniques like LIVE-PAINT, which utilize transient binding of a

fluorescent probe, may be a more suitable approach.[6][7]

Signaling Pathway and Workflow Visualization
The following diagram illustrates a potential application of ACD718 in visualizing protein

glycosylation, a key post-translational modification involved in numerous signaling pathways.
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Fig. 2: Workflow for super-resolution imaging of glycoproteins using ACD718.
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This workflow enables the visualization of the spatial distribution of specific glycoproteins at the

nanoscale, providing insights into their role in cell signaling, cell-cell adhesion, and other

biological processes.

Troubleshooting
Problem Possible Cause Suggested Solution

High Background Signal

- Incomplete washing after

click reaction- Non-specific

binding of the dye

- Increase the number and

duration of wash steps.-

Increase the concentration of

BSA in the blocking buffer.-

Filter the dye stock solution

before use.

No or Weak Signal
- Inefficient click reaction- Low

labeling density of the target

- Use freshly prepared sodium

ascorbate for CuAAC.-

Optimize the concentration of

ACD718 and the reaction

time.- Ensure efficient

incorporation of the azide tag.

Poor Blinking Performance
- Suboptimal imaging buffer-

Incorrect laser powers

- Optimize the concentration of

the reducing agent (e.g., BME)

in the STORM buffer.- Adjust

the 405 nm laser power to

achieve sparse single-

molecule events.

Rapid Photobleaching
- High laser power- Ineffective

oxygen scavenging system

- Reduce the power of the 647

nm laser.- Ensure the imaging

buffer is freshly prepared and

the oxygen scavenging system

is active.

Conclusion
Alkyne Cyanine Dye 718 is a versatile tool for super-resolution microscopy, offering the

advantages of near-infrared emission and bioorthogonal labeling through click chemistry. While
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specific performance data in super-resolution modalities is still emerging, its properties as a

cyanine dye make it a strong candidate for dSTORM. The protocols and guidelines presented

here provide a solid foundation for researchers to begin exploring the potential of ACD718 in

visualizing cellular structures and molecular interactions at the nanoscale. As with any super-

resolution technique, careful optimization of labeling, imaging, and data analysis is crucial for

achieving high-quality results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12382113?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

